2,4-Difluoro-3-iodopyridine
Overview
Description
2,4-Difluoro-3-iodopyridine is an organic compound with the molecular formula C5H2F2IN It is a derivative of pyridine, where two fluorine atoms and one iodine atom are substituted at the 2nd, 4th, and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodopyridine typically involves the halogenation of fluoropyridines. One common method is the iodination of 2,4-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Oxidizing Agent: Sodium periodate or hydrogen peroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity product.
Safety Measures: Proper handling and storage under inert conditions to prevent degradation and ensure safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 2,4-difluoro-3-aminopyridine or 2,4-difluoro-3-thiolopyridine can be formed.
Coupling Products: Various biaryl compounds or alkynyl derivatives can be synthesized through coupling reactions.
Scientific Research Applications
2,4-Difluoro-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-iodopyridine depends on its application. In biological systems, it can act as an enzyme inhibitor or receptor ligand by binding to specific molecular targets. The fluorine atoms enhance its binding affinity and specificity, while the iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
3-Iodopyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3-Difluoro-4-iodopyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2,4-Difluoro-3-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
2,4-difluoro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKASHJPLZSRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479260 | |
Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-88-2 | |
Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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